6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been studied extensively. A variety of synthesis methods and synthetic analogues have been reported over the years . For example, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates has been used to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, in one study, selected IR data (KBr, υ /cm –1): 3253 (–NH), 1702 (C=O, acetyloxy), 1445 (N=N, tetrazole ring). 1 H NMR (400 MHz: CDCl 3: Me 4 Si) δ (ppm): 1.05–1.08 (t, 3H, CH 3 –CH 2 –), 2.60 (s, 3H, 5 –CH 3), 3.69 (s, 3H, –OCH 3), 3.98–4.05 (m, 2H, –CH 2 –CH 3), 6.61 (s, 1H, 7 –CH–), 6.75–7.21 (m, 4H, –C 6 H 4), 11.18 (s, 1H, –NH) .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The synthesis of novel benzochromeno derivatives, including pyridine, pyrimidine, and tetrazole structures, has been extensively researched. These compounds, derived from synthetic azo compounds, have shown significant biological and pharmacological activities, leading to their investigation for potential applications in medicinal chemistry. The antimicrobial properties of these compounds were particularly highlighted against various bacterial and fungal strains, indicating their utility in developing antimicrobial agents (Mohamed & Abd el-Wahab, 2019).
Antimicrobial and Anticancer Potential
Further research into heterocyclic systems linked to furo[3,2-g]chromene (khellin) moiety revealed their capability in constructing a variety of heterocyclic compounds. These compounds demonstrated variable inhibitory effects as antimicrobial and anticancer agents, indicating their potential in pharmaceutical applications (Ibrahim et al., 2022).
Heterocyclic Synthesis and Binding Studies
The synthesis of chromeno and pyrazolo derivatives has been achieved, and these compounds were evaluated for their antiproliferative properties. Some synthesized compounds were found to have activities against cancer cells, suggesting their potential in cancer therapy (Galayev et al., 2015). Additionally, the synthesis and characterization of nickel(II), copper(II), and zinc(II) complexes of pyridine-based tetrazolo[1,5-a]pyrimidine ligands have been conducted, showing strong luminescence and DNA binding capabilities. These complexes selectively inhibited the growth of cancer cells and induced apoptosis, further indicating their potential in cancer treatment (Haleel et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O/c23-15-7-3-5-13(11-15)21-18-19(16-8-1-2-9-17(16)30-21)25-22-26-27-28-29(22)20(18)14-6-4-10-24-12-14/h1-12,20-21H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHZIPPMKICTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NN=N4)N3)C5=CN=CC=C5)C(O2)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.